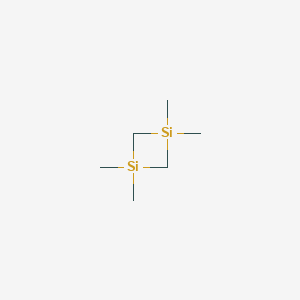

1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethyl-1,3-disiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDNLUGVHCNUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C[Si](C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30029-85-7 | |

| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30029-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90167439 | |

| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627-98-1 | |

| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Abstract

1,1,3,3-Tetramethyl-1,3-disilacyclobutane is a strained, four-membered ring system of significant interest as a key monomer for the ring-opening polymerization (ROP) to produce high-molecular-weight polycarbosilanes. These polymers are precursors to advanced silicon carbide (SiC) ceramics and other high-performance materials. This guide provides an in-depth analysis of the primary synthetic route to this valuable monomer: the intramolecular reductive coupling of a bifunctional organosilicon precursor. We will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss critical parameters for process optimization, and address common challenges. This document is intended for researchers and chemical engineers in materials science and organosilicon chemistry.

Introduction: The Significance of this compound

Organosilicon polymers, particularly polycarbosilanes, occupy a unique space in materials science due to their hybrid organic-inorganic nature. Their backbones, composed of alternating silicon and carbon atoms, impart exceptional thermal stability, chemical inertness, and tailorable electronic properties.[1] this compound (TMDSCB) stands out as a premier monomer for synthesizing linear polycarbosilanes of the [-(CH₃)₂SiCH₂-]n type.

The synthetic utility of TMDSCB stems from the high ring strain of the disilacyclobutane ring. This strain allows for controlled ring-opening polymerization (ROP), a process that preserves the perfectly alternating Si-C backbone and leads to polymers with well-defined structures and high molecular weights. Such polymers are crucial for applications ranging from ceramic fibers to dielectric layers and gas separation membranes.

Synthetic Pathways: A Mechanistic Evaluation

The Dominant Paradigm: Intramolecular Wurtz-type Reductive Coupling

The most reliable and widely documented method for synthesizing 1,3-disilacyclobutanes is an intramolecular reductive coupling reaction, analogous to the classic Wurtz reaction.[2][3][4] This pathway involves the reaction of a dihalo-organosilane precursor with an alkali or alkaline earth metal, most commonly magnesium or sodium.

The logical and most effective precursor for TMDSCB is (chloromethyl)dimethylchlorosilane (Cl(CH₃)₂SiCH₂Cl). The reaction proceeds via a two-step mechanism:

-

Formation of an Organometallic Intermediate: The more reactive Si-Cl bond first reacts with the metal (e.g., magnesium) in an ether-based solvent like THF or diethyl ether. This step is analogous to the formation of a Grignard reagent, generating a transient organometallic species.[2]

-

Intramolecular Cyclization: The nucleophilic carbon of the newly formed Mg-CH₂ moiety then undergoes a rapid, intramolecular Sₙ2-type displacement of the second chloride atom on the adjacent chloromethyl group. This ring-closing step is entropically favored over intermolecular polymerization, especially under dilute conditions, leading to the formation of the strained four-membered ring.[5]

Good yields, typically in the 30-60% range, have been reported for this method, which remains the gold standard.[6]

Analysis of an Alternative Precursor: Chloromethylpentamethyldisiloxane

The synthesis of TMDSCB from chloromethylpentamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₂CH₂Cl) presents significant and likely insurmountable chemical hurdles. The core challenge lies in the fundamental structural differences between the starting material and the product.

-

Starting Material: Contains a linear Si-O-Si (siloxane) backbone.

-

Product: Contains a cyclic Si-C-Si-C (carbosilane) backbone.

To achieve this transformation, the highly stable siloxane bond (Si-O) must be cleaved. The bond dissociation energy of the Si-O bond is approximately 450 kJ/mol, rendering it exceptionally robust and chemically inert under standard reductive coupling conditions.[1] The reaction conditions required to break this bond would likely lead to a complex mixture of decomposition and rearrangement products rather than the selective formation of the desired disilacyclobutane ring. Consequently, this route is not documented in peer-reviewed literature and is considered synthetically unviable.

Detailed Experimental Protocol: The Grignard Route

This protocol describes the synthesis of this compound from (chloromethyl)dimethylchlorosilane using magnesium metal. This procedure must be performed under a strictly anhydrous, inert atmosphere (e.g., Argon or Nitrogen).

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 10.0 g | 0.411 | Activated (iodine-treated). |

| (Chloromethyl)dimethylchlorosilane | Cl(CH₃)₂SiCH₂Cl | 157.12 | 31.4 g (27.8 mL) | 0.200 | 97% or higher purity. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 500 mL | - | Distilled from Na/benzophenone. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - | For Mg activation. |

| Saturated Aqueous NH₄Cl | NH₄Cl (aq) | - | 250 mL | - | For quenching. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Experimental Workflow

Step-by-Step Procedure

-

Preparation: Assemble a 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 250 mL pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under vacuum and allowed to cool under a positive pressure of dry argon or nitrogen.

-

Reagent Charging: To the reaction flask, add magnesium turnings (10.0 g, 0.411 mol) and a single crystal of iodine. The flask should be gently warmed to allow the iodine to sublime, activating the magnesium surface (indicated by the disappearance of the purple iodine vapor). Allow the flask to cool.

-

Initiation: Add approximately 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of (chloromethyl)dimethylchlorosilane (31.4 g, 0.200 mol) in 200 mL of anhydrous THF. Add about 10% of this solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight exotherm. If it does not, gentle warming may be required.

-

Addition: Once the reaction is initiated, add the remaining silane solution dropwise from the funnel over a period of 2-3 hours. Maintain a gentle reflux through the rate of addition. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching: Cool the reaction flask to 0°C using an ice-water bath. Slowly and carefully add 250 mL of saturated aqueous ammonium chloride solution via the dropping funnel to quench any unreacted magnesium and hydrolyze the magnesium salts.[7][8]

-

Work-up: Transfer the biphasic mixture to a 2 L separatory funnel. Extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic phase with brine (1 x 150 mL) and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

-

Purification: Remove the bulk of the solvent using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 134-136°C.

Optimization, Troubleshooting, and Expected Outcomes

-

Challenge: Low Yield.

-

Cause: Incomplete reaction or formation of side products.

-

Solution: Ensure the magnesium is highly activated and that all reagents and solvents are scrupulously dry. The dropwise addition must be slow enough to favor the intramolecular cyclization over intermolecular polymerization.

-

-

Challenge: Formation of Linear Polymer.

-

Cause: This is the primary side reaction.[6] Higher concentrations of the precursor can favor intermolecular reactions.

-

Solution: Adhere to high-dilution principles. Ensure the precursor solution is added slowly and evenly to the magnesium suspension to maintain a low instantaneous concentration of the reactive intermediate.

-

-

Expected Yield: A successful synthesis should yield 8-12 g of pure this compound, corresponding to a yield of approximately 30-40%.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity. The ¹H NMR spectrum is simple, showing two singlets corresponding to the methyl (Si-CH₃) and methylene (Si-CH₂-Si) protons.

Safety Considerations

-

Flammability: Diethyl ether and THF are highly flammable. All operations should be conducted in a certified fume hood, away from ignition sources.

-

Reactivity: Magnesium metal can react vigorously. The quenching step is exothermic and should be performed slowly and with cooling.

-

Corrosivity: (Chloromethyl)dimethylchlorosilane is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

-

Inert Atmosphere: The use of an inert atmosphere is critical for both safety and reaction success, as organometallic intermediates can be pyrophoric.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the intramolecular reductive coupling of (chloromethyl)dimethylchlorosilane using magnesium. This method, while requiring careful control of reaction conditions to minimize the formation of polymeric byproducts, provides a direct and scalable route to a crucial monomer for advanced polycarbosilane synthesis. Understanding the underlying Wurtz-type mechanism and adhering to rigorous anhydrous and inert techniques are paramount for achieving satisfactory yields and high product purity.

References

-

ResearchGate. Polycarbosilanes | Request PDF. Available from: [Link]

-

Defense Technical Information Center. Polycarbosilanes. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Krayonnz. What's intramolecular Wurtz reaction?. Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. Wurtz reaction. Available from: [Link]

-

ResearchGate. Recent advances in polycarbosilanes synthesis. Available from: [Link]

-

PubChem. This compound | C6H16Si2 | CID 137123. Available from: [Link]

-

Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available from: [Link]

-

Organic Chemistry Portal. Wurtz Reaction. Available from: [Link]

-

Semantic Scholar. Syntheses, structures and properties of polycarbosilanes formed directly by polymerization of Alkenylsilanes. Available from: [Link]

- Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

-

Gelest, Inc. This compound. Available from: [Link]

-

MDPI. Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Available from: [Link]

-

Grokipedia. Wurtz reaction. Available from: [Link]

-

ResearchGate. The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides. Available from: [Link]

-

Organic Syntheses. (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Available from: [Link]

-

Chemistry Stack Exchange. Why does the Wurtz reaction form such an unstable compound with torsional strain?. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 3. Wurtz Reaction [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

1,1,3,3-Tetramethyl-1,3-disilacyclobutane structural analysis and conformation

An In-depth Technical Guide to the Structural Analysis and Conformation of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Authored by a Senior Application Scientist

This compound (TMDSICB), a cornerstone molecule in organosilicon chemistry, presents a fascinating case study in structural analysis. Its four-membered ring, co-occupied by silicon and carbon atoms, is subject to significant ring strain, leading to a unique and dynamic conformational landscape. This technical guide provides a comprehensive exploration of the experimental and computational methodologies employed to elucidate the precise molecular geometry and conformational behavior of TMDSICB. We delve into the foundational gas-phase electron diffraction studies that first defined its puckered nature, corroborated by vibrational spectroscopy and advanced computational modeling. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of strained cyclic systems and the analytical techniques used to characterize them.

Introduction to a Strained System

This compound (CAS Registry Number: 1627-98-1) is an organosilicon compound with the molecular formula C₆H₁₆Si₂.[1][2][3] The molecule is characterized by a four-membered ring alternating between silicon and carbon atoms, with each silicon atom bearing two methyl groups. This structure is inherently strained due to the geometric constraints of a small ring, forcing bond angles to deviate significantly from their ideal tetrahedral values. Understanding the strategies the molecule adopts to alleviate this strain—namely, through ring puckering—is critical for predicting its reactivity, physical properties, and potential as a monomer for polysilacarbosilanes.

This guide synthesizes data from pivotal analytical techniques to construct a holistic model of TMDSICB's structure and dynamics. We will examine the causality behind the selection of specific experimental methods and demonstrate how their synergy with computational chemistry provides a validated, high-fidelity molecular picture.

Elucidating the Molecular Architecture: A Multi-Technique Approach

The definitive determination of a molecule's structure, especially a non-rigid one like TMDSICB, is not achievable through a single method. Instead, it requires the convergence of evidence from multiple, complementary techniques.

Gas-Phase Electron Diffraction (GED): The Definitive Gas-Phase Structure

Gas-phase electron diffraction is the premier technique for determining the geometry of molecules in the gaseous state, free from intermolecular forces that can alter conformation in condensed phases.[4] For TMDSICB, this method provided the first and most precise quantitative description of its structure.

Expertise in Action: The choice of GED is deliberate. It directly measures the internuclear distances and angles of a molecule by analyzing the scattering pattern of an electron beam as it passes through a vapor of the substance. This is ideal for a flexible molecule like TMDSICB, as the resulting data represents a thermal average over the vibrational and puckering motions, providing a clear picture of the equilibrium geometry.

A seminal study in 1991 by Shen, Apen, and Hilderbrandt conclusively demonstrated that the TMDSICB ring is not planar but exists in a puckered conformation .[5][6] The degree of this pucker is quantified by the "flap" angle—the angle between the C-Si-C and C-C-C planes—which was determined to be a significant 22.1°.[5] This non-planar arrangement is a direct consequence of the molecule's effort to minimize both angle strain and torsional strain from the eclipsing of methyl and methylene groups that would occur in a planar configuration.

Key Structural Parameters from Gas-Phase Electron Diffraction:

| Parameter | Value | Significance |

|---|---|---|

| r(Si-C)avg | 1.884 Å | Average silicon-carbon bond length in the ring. |

| ∠C-Si-C | 90.1° | The endocyclic angle at the silicon atom, compressed from the ideal ~109.5°. |

| ∠Si-C-Si | (not directly reported) | The endocyclic angle at the carbon atom. |

| ∠Cm-Si-Cm | 117.4° | The exocyclic angle between the two methyl groups on a silicon atom, wider than ideal to accommodate steric bulk. |

| Flap Angle (Pucker) | 22.1° | Quantifies the deviation from planarity, confirming a significantly puckered ring.[5] |

Table 1: Geometrical parameters for this compound determined by gas-phase electron diffraction. Data sourced from Shen et al. (1991).[5]

Vibrational Spectroscopy (IR & Raman): Probing Conformational Dynamics

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. For cyclic systems, low-frequency vibrations are particularly informative as they often correspond to ring deformation modes, such as puckering.

Expertise in Action: The analysis of 1,3-disilacyclobutane and its derivatives reveals a very low-frequency ring-bending (puckering) mode.[7] This is a hallmark of a "floppy" ring system with a low energy barrier to inversion. The energy required to transition from one puckered conformation to the other, through a planar transition state, is small. Studies on the parent 1,3-disilacyclobutane molecule found this barrier to be a mere 87 cm⁻¹ (0.25 kcal/mol), confirming the ring's high flexibility.[7]

Furthermore, vibrational spectroscopy uniquely reveals phase-dependent conformational changes. Studies have shown that while 1,3-disilacyclobutanes are puckered in the gas and liquid phases, they are compelled by intermolecular packing forces to adopt a planar conformation in the solid crystalline phase .[7][8] This transition from C₂ᵥ symmetry (puckered) to D₂ₕ symmetry (planar) is observable through distinct changes in the IR and Raman spectra.

Computational Chemistry: The In Silico Validation

Modern computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are indispensable for structural analysis.[9][10] They provide a theoretical framework to validate experimental findings and explore energetic landscapes that are difficult to measure directly.

Trustworthiness through Synergy: Computational models for TMDSICB consistently corroborate the experimental evidence.[11]

-

Geometry Optimization: Calculations confirm that the puckered conformation is the energetic minimum, while the planar structure represents a small energy maximum (the transition state for inversion).

-

Vibrational Analysis: Calculated vibrational frequencies show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of complex spectral bands.[8]

-

Puckering Potential Function: By combining GED data with ab initio calculations, researchers can map the entire potential energy surface for the ring-puckering motion, providing a detailed understanding of the molecule's dynamic behavior.[11]

The Conformational Landscape: A Puckered and Flexible Ring

The collective evidence paints a clear picture of TMDSICB's conformation: it is not a static structure but a dynamic system.

-

Primary Conformation: The ground state is a puckered ring with C₂ᵥ symmetry. This conformation minimizes ring strain.

-

Ring Inversion: The molecule undergoes rapid inversion between two equivalent puckered forms. This process has a very low energy barrier, making the ring highly flexible at room temperature.

-

Planar Transition State: The inversion pathway proceeds through a higher-energy planar transition state (D₂ₕ symmetry).

-

Phase Influence: The conformation is phase-dependent. While puckered in the gas and liquid states, it becomes planar in the solid state due to crystal packing forces.[7][8]

Standardized Experimental & Computational Workflows

To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines the core workflows for the structural analysis of molecules like TMDSICB.

Workflow for Gas-Phase Electron Diffraction (GED) Analysis

This workflow describes the logical process of a GED experiment, from sample introduction to structural refinement.

Protocol Steps:

-

Sample Preparation: The TMDSICB sample is purified and placed in a reservoir connected to a high-vacuum chamber.

-

Vaporization: The sample is heated and introduced as a fine jet of vapor into the path of a high-energy electron beam (~40-60 keV).

-

Data Acquisition: The scattered electrons form a diffraction pattern on a detector. This pattern is recorded.

-

Data Analysis: The radial distribution of scattered intensity is analyzed. This involves Fourier transformation of the scattering data to generate a radial distribution curve, which shows peaks corresponding to specific internuclear distances within the molecule.

-

Structural Modeling: A theoretical model of the molecule's geometry is constructed. Theoretical scattering intensities are calculated from this model and compared to the experimental data.

-

Refinement: The geometric parameters of the theoretical model are refined using a least-squares algorithm until the calculated scattering pattern best matches the experimental one. This yields the final, high-precision structural parameters.

Protocol for Conformational Analysis via Vibrational Spectroscopy

-

Sample Preparation: Prepare three separate samples of high-purity TMDSICB:

-

Gas Phase: Introduce a small amount into a gas cell.

-

Liquid Phase: Place a drop between two KBr or NaCl plates.

-

Solid Phase: Cool the liquid sample below its freezing point to form a crystalline film.

-

-

FT-IR Spectroscopy: Acquire high-resolution infrared spectra for all three phases. Pay close attention to the low-frequency region (< 400 cm⁻¹), where the ring puckering mode is expected.

-

Raman Spectroscopy: Acquire Raman spectra for all three phases. Raman is particularly useful for observing symmetric vibrations that may be weak or inactive in the IR spectrum.

-

Spectral Comparison:

-

Compare the gas and liquid phase spectra to identify any shifts due to weak intermolecular interactions.

-

Critically compare the condensed phase (liquid/solid) spectra. A significant change, such as the appearance or disappearance of bands upon crystallization, is strong evidence of a conformational change (e.g., from puckered to planar).

-

-

Computational Support: Perform DFT calculations to compute the vibrational frequencies for both the puckered (C₂ᵥ) and planar (D₂ₕ) conformations. Compare the calculated spectra to the experimental ones to definitively assign the observed bands and confirm the phase-dependent structures.

Conclusion and Future Directions

The structural and conformational analysis of this compound is a testament to the power of a multi-pronged analytical approach. Gas-phase electron diffraction, supported by vibrational spectroscopy and computational modeling, has unequivocally established that TMDSICB adopts a puckered, flexible conformation in the fluid phases to alleviate ring strain, while it becomes planar in the solid state. This detailed understanding is crucial for controlling its polymerization into advanced materials and for predicting its behavior in various chemical environments.

Future research could further explore the solid-state structure using single-crystal X-ray diffraction to precisely map intermolecular interactions. Additionally, advanced solid-state NMR techniques could provide further insights into the dynamics and local environment within the crystalline phase.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link][1][3]

-

Shen, Q., Apen, P. G., & Hilderbrandt, R. L. (1991). The Molecular Structures of 1,1-Dimethylsilacyclobutane and this compound as Determined by Gas-Phase Electron Diffraction. ChemInform, 22(39). (Note: The direct link is to a paywalled article, so a Sci-Hub link is provided for accessibility). Retrieved from [Link][5]

-

Hilderbrandt, R. L., et al. (1991). The molecular structures of 1,1-dimethylsilacyclobutane and this compound as determined by gas-phase electron diffraction. Journal of Molecular Structure, 249(1), 59-72. (Note: This is the original journal, often behind a paywall). A general link to the journal is provided. Retrieved from [Link][6]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Laane, J., & Lord, R. C. (1967). The synthesis, vibrational spectra, and structure of 1,3-disilacyclobutane-d₀ and -d₄. The Journal of Chemical Physics, 47(11), 4941-4951. Retrieved from [Link][7]

-

Journal of Molecular Structure. (1999). The molecular structure and the puckering potential function of this compound determined by gas electron diffraction and relaxation constraints from ab initio calculations. Journal of Molecular Structure, 485-486, 339-348. Retrieved from [Link][11]

-

Klaeboe, P., et al. (2004). Vibrational Spectra, DFT Calculations, and the Unusual Structure and Vibrations of 1,3-Disilacylobutane. The Journal of Physical Chemistry A, 108(51), 11172-11180. A requestable PDF is available via ResearchGate. Retrieved from [Link][8]

-

Gusennikov, S. I., et al. (2012). Unstable 1,1,2,2-Tetramethyl-1,2-disilacyclobutane and Its Polymerization. Vibrational Spectroscopy and Quantum-Chemistry Study. Organometallics, 31(20), 7125-7133. Retrieved from [Link][12][13]

-

Gemmi, M., et al. (2021). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. WIREs Computational Molecular Science, 11(5), e1528. Retrieved from [Link][4]

-

Politzer, P., et al. (2001). Computational Characterization of a Potential Energetic Compound: 1,3,5,7-Tetranitro-2,4,6,8-tetraazacubane. Propellants, Explosives, Pyrotechnics, 26(1), 1-5. A requestable PDF is available via ResearchGate. Retrieved from [Link][9]

-

Kuznetsov, V. V., et al. (2001). Quantum-Chemical Study of the Conformational Composition of 2,2,4,5-Tetramethyl-1,3-dioxa-2-silacyclohexane Stereoisomers. Russian Journal of General Chemistry, 71, 562-566. A requestable PDF is available via ResearchGate. Retrieved from [Link][10]

Sources

- 1. 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 4. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub. ChemInform : The Molecular Structures of 1,1‐Dimethylsilacyclobutane and 1,1,3,3‐ Tetramethyl‐1,3‐disilacyclobutane as Determined by Gas‐Phase Electron Diffraction. / ChemInform, 1991 [sci-hub.ru]

- 6. Sci-Hub. The molecular structures of 1,1-dimethylsilacyclobutane and this compound as determined by gas-phase electron diffraction / Journal of Molecular Structure, 1991 [sci-hub.box]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Duality of a Strained Ring: An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane with Electrophiles and Nucleophiles

Abstract

1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) is a fascinating and highly reactive organosilicon compound. Its strained four-membered ring, a consequence of the geometric constraints imposed on the silicon and carbon atoms, serves as a potent driving force for a diverse array of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of TMDSCB with both electrophilic and nucleophilic reagents. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into the causality behind experimental choices and offering detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemical properties of this versatile building block.

Introduction: The Inherent Reactivity of a Strained Silacycle

The chemistry of this compound is dominated by the substantial ring strain inherent in its Si-C-Si-C core. This strain, estimated to be around 17.7 kcal/mol, makes the endocyclic Si-C bonds susceptible to cleavage by a wide range of reagents.[1] The relief of this strain provides a strong thermodynamic driving force for ring-opening reactions, making TMDSCB a valuable precursor for the synthesis of linear polycarbosilanes and other functionalized organosilicon compounds.[1]

The reactivity of TMDSCB can be broadly categorized into two main pathways: reactions with electrophiles, which typically involve an initial attack on the electron-rich Si-C bond, and reactions with nucleophiles, which can either attack the silicon atom or abstract a proton from a methylene group, depending on the nature of the nucleophile. This guide will systematically explore both of these reaction manifolds.

Reactions with Electrophiles: Harnessing Ring Strain for Polymerization and Functionalization

The electron-rich Si-C bonds in TMDSCB are readily attacked by a variety of electrophilic reagents, leading to ring-opening and the formation of new chemical entities. These reactions are of significant interest for the synthesis of polymers and functionalized linear organosilanes.

Ring-Opening Polymerization (ROP) Catalyzed by Transition Metal Complexes

One of the most well-studied and synthetically useful reactions of TMDSCB is its ring-opening polymerization (ROP) to yield poly(silylenemethylene)s.[1] These polymers are of interest as precursors to silicon carbide ceramics.[1] While thermal ROP is possible, it requires high temperatures. The use of transition metal catalysts, particularly platinum compounds, allows for polymerization at much lower temperatures.[1]

A notable advancement in this area is the photocatalyzed ROP of TMDSCB using bis(acetylacetonato)platinum(II), Pt(acac)₂, as a catalyst.[2][3] This reaction proceeds readily at room temperature under UV irradiation (e.g., 350 nm), offering excellent conversion to high molecular weight polymers in the absence of oxygen.[2]

Mechanism of Photocatalyzed ROP:

The proposed mechanism involves both homogeneous and heterogeneous catalytic species.[2] Initially, the Pt(acac)₂ complex is photoactivated. Inhibition experiments suggest a complex interplay of catalytic pathways, with evidence pointing to the formation of platinum colloids that act as a heterogeneous catalyst.[2]

Caption: Photocatalyzed ROP of TMDSCB.

Experimental Protocol: Photocatalyzed ROP of TMDSCB

-

In a nitrogen-filled glovebox, a solution of Pt(acac)₂ in a suitable solvent (e.g., toluene) is prepared.

-

A specific molar ratio of the Pt(acac)₂ solution is added to neat this compound in a quartz reaction vessel. A typical catalyst loading is in the range of 10⁻⁵ molar ratio of catalyst to monomer.[2]

-

The reaction vessel is sealed and removed from the glovebox.

-

The mixture is irradiated with a 350 nm UV lamp at room temperature with stirring.

-

Polymerization is typically initiated within minutes and proceeds to high conversion.

-

The resulting polymer can be purified by precipitation in a non-solvent like methanol.

Reactions with Protic Acids and Halogens

TMDSCB readily undergoes ring-opening reactions with protic acids and halogens, providing a direct route to functionalized linear disiloxanes and related compounds.

-

Hydrogen Halides and Sulfuric Acid: Treatment of TMDSCB with hydrogen halides (e.g., HCl, HBr) or concentrated sulfuric acid results in the clean cleavage of a Si-C bond to afford the corresponding ring-opened products in high yields.[2]

-

Halogens: The reaction of TMDSCB with halogens such as chlorine, bromine, or iodine also leads to ring-opened 1,4-dihalodisilapentane derivatives.[2] Similarly, iodine monochloride reacts to give the corresponding ring-opened adduct.[4]

Reactions with Lewis Acids

Lewis acids can also effect the ring-opening of TMDSCB. For instance, boron trihalides (BX₃, where X = F, Cl, Br) react exothermically with TMDSCB to produce the ring-cleavage product XMe₂SiCH₂SiMe₂CH₂BX₂ in nearly quantitative yields.[5] The reactivity of the boron halides follows the order BBr₃ > BCl₃ > BF₃.[5] Interestingly, upon heating, the initial product can undergo rearrangement.[5]

Reactions with Nucleophiles: From Ring-Opening to Metallation

The reaction of TMDSCB with nucleophiles is highly dependent on the nature of the nucleophilic reagent. Strong, non-bulky nucleophiles tend to induce ring-opening, while sterically hindered bases can lead to deprotonation of a methylene bridge.

Ring-Opening with Organometallic Reagents

Organolithium and Grignard reagents are potent nucleophiles that can readily open the strained ring of TMDSCB.

-

Phenyllithium and Phenylmagnesium Bromide: Both phenyllithium and phenylmagnesium bromide react with TMDSCB to give ring-opened products.[2] The reaction with phenyllithium, for example, yields PhMe₂SiCH₂SiMe₂CH₂Li, which can be subsequently quenched with an electrophile.

-

Methyllithium: Similarly, methyllithium in diethyl ether leads to the formation of Me₃SiCH₂SiMe₂CH₂Li.[6]

Metallation of the Methylene Bridge

In contrast to the ring-opening reactions observed with less sterically demanding organolithium reagents, the use of a bulky base such as tert-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in hexane results in the metallation of a methylene group to afford 2-lithio-1,1,3,3-tetramethyl-1,3-disilacyclobutane.[6] This remarkable reaction preserves the strained ring system while introducing a nucleophilic carbon center, which can then be functionalized by reaction with various electrophiles.[6]

Table 1: Reactivity of 2-Lithio-1,1,3,3-tetramethyl-1,3-disilacyclobutane with Electrophiles [6]

| Electrophile | Product | Yield (%) |

| Me₃SiCl | 2-(Trimethylsilyl)-1,1,3,3-tetramethyl-1,3-disilacyclobutane | >60 |

| Me₂HSiCl | 2-(Dimethylsilyl)-1,1,3,3-tetramethyl-1,3-disilacyclobutane | >60 |

| Me₃SnCl | 2-(Trimethylstannyl)-1,1,3,3-tetramethyl-1,3-disilacyclobutane | >60 |

| n-PrI | 2-(n-Propyl)-1,1,3,3-tetramethyl-1,3-disilacyclobutane | >60 |

However, reactions of the lithiated ring with certain electrophiles, such as aldehydes, benzoyl chloride, and benzonitrile, result in ring-opened products, likely due to strain-assisted ring-opening of the initial adduct.[6]

Caption: Divergent reactivity with organolithium reagents.

Reactions with Other Nucleophiles

-

Sodium Benzenethiolate: The reaction of TMDSCB with sodium benzenethiolate in benzenethiol provides a good yield of the ring-opened 1:1 adduct.[4]

-

Lithium Tetrahydridoaluminate: This reducing agent also effects the ring-opening of TMDSCB.[2]

Conclusion

This compound is a versatile and highly reactive molecule whose chemistry is governed by the significant strain energy of its four-membered ring. This inherent reactivity allows for a rich and diverse range of transformations with both electrophilic and nucleophilic reagents. Electrophilic attack typically leads to ring-opening, providing access to linear organosilicon compounds and, notably, poly(silylenemethylene)s through catalyzed ring-opening polymerization. The reaction with nucleophiles presents a fascinating dichotomy: strong, unhindered nucleophiles effect ring-opening, while bulky bases can selectively deprotonate a methylene bridge, preserving the strained ring for further functionalization. This dual reactivity makes TMDSCB a valuable tool for the synthesis of a wide array of organosilicon structures, with potential applications in materials science and as a versatile intermediate in organic synthesis. Further exploration of its reactivity with a broader range of nucleophiles and the development of stereoselective ring-opening reactions represent exciting avenues for future research.

References

-

Macromolecules. Photocatalyzed Ring-Opening Polymerization of this compound. Available at: [Link]

-

Macromolecules. Photocatalyzed Ring-Opening Polymerization of this compound. Available at: [Link]

-

Seyferth, D.; Robison, J. L.; Mercer, J. Synthesis and Reactivity of 2-Lithio-1,1,3,3-tetramethyl-1,3-disilacyclobutane. Strain-Assisted Ring-Opening Processes. Organometallics 1990, 9 (10), 2677–2683. Available at: [Link]

-

ACS Publications. Photocatalyzed Ring-Opening Polymerization of this compound. Available at: [Link]

-

Journal of the Chemical Society, Dalton Transactions. Organosilicon chemistry. Part XVII. Some reactions of this compound. Available at: [Link]

-

Journal of the Chemical Society, Dalton Transactions. Organosilicon chemistry. Part XX. Further reactions of 1,1,3,3-tetra-methyl-, 1,3-dimethyl-1,3-diphenyl-, and 1,1,3,3-tetraphenyl-1,3-disilacyclobutane. Available at: [Link]

-

Kriner, W. A. The interaction of boron halides with this compound. Journal of Organometallic Chemistry 1977, 134 (1), 15–20. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organosilicon chemistry. Part XVII. Some reactions of this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organosilicon chemistry. Part XX. Further reactions of 1,1,3,3-tetra-methyl-, 1,3-dimethyl-1,3-diphenyl-, and 1,1,3,3-tetraphenyl-1,3-disilacyclobutane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Sci-Hub. The interaction of boron halides with this compound / Journal of Organometallic Chemistry, 1977 [sci-hub.st]

- 6. researchgate.net [researchgate.net]

Dimerization of dimethylsilaethene to form 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

An In-Depth Technical Guide to the Dimerization of Dimethylsilaethene

Abstract: Silaethenes (R₂Si=CR₂), the silicon analogues of olefins, are highly reactive intermediates that play a pivotal role in organosilicon chemistry. Their transient nature often leads to rapid subsequent reactions, with dimerization being a predominant pathway. This guide provides a comprehensive exploration of the generation of a fundamental silaethene, dimethylsilaethene ((CH₃)₂Si=CH₂), and its spontaneous head-to-tail dimerization to form the stable 1,1,3,3-tetramethyl-1,3-disilacyclobutane. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for synthesis and characterization, and discuss the factors governing this transformation. This document is intended for researchers and professionals in chemistry and materials science seeking a deep, practical understanding of this classic reaction.

The Transient Nature and Inherent Reactivity of Silaethenes

Silaethenes are characterized by a silicon-carbon double bond (Si=C). Unlike the robust C=C bond in alkenes, the Si=C π-bond is significantly weaker and highly polarized (Siᵟ⁺-Cᵟ⁻). This inherent electronic structure makes silaethenes exceptionally reactive and prone to reactions that are not observed for their carbon counterparts. In the absence of trapping agents, these transient species readily undergo self-reaction, primarily through dimerization.[1]

The dimerization of dimethylsilaethene is a classic example of this reactivity, leading to the formation of a thermodynamically stable four-membered ring system, this compound. This compound is not merely a chemical curiosity; it serves as a vital single-source precursor in the chemical vapor deposition (CVD) of silicon carbide (SiC), a high-performance semiconductor material.[2] Understanding its formation is therefore critical for both fundamental chemistry and applied materials science.

Generating the Dimethylsilaethene Intermediate

The cornerstone of synthesizing this compound is the in situ generation of its monomer, dimethylsilaethene. Due to its instability, dimethylsilaethene cannot be isolated under normal conditions and must be generated in a reactive environment where it can immediately dimerize. Several methods have been established for this purpose.

Pyrolysis of Precursors

Thermal decomposition of specific organosilicon compounds can generate silaethenes. For instance, the pyrolysis of 1,1-dimethylsilacyclobutane at temperatures above 600°C yields dimethylsilaethene and ethene via a retro-[2+2] cycloreversion. The highly reactive silaethene then dimerizes in the gas phase.

Photochemical Generation

A cleaner and often more controlled method for generating silaethenes at lower temperatures is through photolysis. The ultraviolet irradiation of silyl-substituted diazomethanes or certain organopolysilanes can induce the extrusion of nitrogen or a stable silane, respectively, to yield the desired silaethene intermediate.[3][4] For example, photolysis of (trimethylsilyl)diazomethane can serve as a source of silaethene intermediates.

The Dimerization Mechanism: A Tale of Two Pathways

Once generated, dimethylsilaethene molecules rapidly collide and react. The regiochemistry of this dimerization is critical, with two primary pathways possible: head-to-tail and head-to-head addition.

The Favored Head-to-Tail Pathway

Experimental evidence overwhelmingly supports a head-to-tail dimerization mechanism for unsubstituted and sterically unhindered silaethenes like dimethylsilaethene.[5][6] In this process, the nucleophilic carbon atom of one silaethene molecule attacks the electrophilic silicon atom of a second molecule, and vice-versa, in a concerted or near-concerted fashion.

This reaction is classified as a formal [2π+2π] cycloaddition. While such reactions are often thermally forbidden by the Woodward-Hoffmann rules for alkenes, theoretical studies on silaethene dimerization suggest a relaxation of these rules and a low activation energy barrier for a concerted pathway.[7] The result is the exclusive formation of the symmetrical 1,3-disilacyclobutane ring.

The Alternative Head-to-Head Pathway

A head-to-head dimerization would involve the formation of a 1,2-disilacyclobutane, containing a Si-Si bond. While this pathway has been observed for certain sterically hindered or electronically perturbed silaethenes, it is not a significant route for dimethylsilaethene.[6] The head-to-tail pathway is electronically and sterically more favorable, leading to the more stable four-membered ring with alternating silicon and carbon atoms.

Experimental Protocol: Synthesis and Characterization

This section provides a representative, field-proven protocol for the synthesis of this compound via the pyrolysis of allyltrimethylsilane. This method is illustrative of the principles of silaethene generation and dimerization.

Synthesis Protocol

Objective: To synthesize this compound through the gas-phase pyrolysis of allyltrimethylsilane.

Causality: Pyrolysis of allyltrimethylsilane proceeds via a retro-ene reaction, eliminating propene and generating the transient dimethylsilaethene, which then dimerizes. This precursor is chosen for its commercial availability and relatively clean decomposition pathway.

Materials:

-

Allyltrimethylsilane

-

Quartz pyrolysis tube (approx. 30 cm length, 2 cm diameter)

-

Tube furnace with temperature controller

-

Schlenk line for inert atmosphere operations

-

Cold trap (liquid nitrogen or dry ice/acetone)

-

High-vacuum pump

-

Standard glassware for distillation

Procedure:

-

System Setup: Assemble the quartz tube within the tube furnace. Connect one end to the Schlenk line through which a slow stream of argon will pass. Connect the outlet of the tube to a cold trap cooled with liquid nitrogen, which is subsequently connected to the vacuum pump.

-

Inerting the System: Evacuate the entire system and backfill with dry argon. Repeat this cycle three times to ensure an oxygen-free environment. The presence of oxygen would lead to unwanted siloxane byproducts.

-

Pyrolysis: Heat the tube furnace to 650-700°C.

-

Precursor Introduction: Using a syringe pump, introduce allyltrimethylsilane dropwise into the heated argon stream at the inlet of the quartz tube. A typical flow rate is 5-10 mL/hour. The precursor immediately vaporizes and undergoes pyrolysis.

-

Product Collection: The volatile products exit the furnace and are condensed in the liquid nitrogen trap. The major components will be the desired dimer and unreacted starting material. Propene will be pumped away as a non-condensable gas under these conditions.

-

Workup and Purification: Once the addition of the precursor is complete, allow the system to cool to room temperature under argon. Isolate the collected condensate from the trap. The crude product is then purified by fractional distillation under atmospheric pressure. This compound is a colorless liquid with a boiling point of approximately 127-129°C.

Characterization of the Dimer

Confirming the structure of this compound is a self-validating process achieved through standard spectroscopic techniques. The symmetrical nature of the molecule leads to simple, easily interpretable spectra.

| Technique | Expected Result | Rationale for Confirmation |

| ¹H NMR (CDCl₃) | Singlet ~0.1-0.2 ppm (12H, Si-CH₃)Singlet ~0.0-0.1 ppm (4H, Si-CH₂-Si) | Two sharp singlets with a 3:1 integration ratio are definitive for the methyl and methylene protons in the symmetrical ring. |

| ¹³C NMR (CDCl₃) | Resonance ~ -1 to -3 ppm (Si-CH₃)Resonance ~ 2 to 4 ppm (Si-CH₂-Si) | Two distinct signals in the aliphatic region confirm the two unique carbon environments. |

| ²⁹Si NMR (CDCl₃) | Single resonance ~ 5-7 ppm | A single peak is unequivocal proof of the chemical equivalence of the two silicon atoms in the symmetrical dimer structure. |

| Mass Spec (EI) | M⁺ at m/z = 144.[8] Fragmentation includes loss of methyl (m/z=129) and cleavage to the monomer (m/z=72). | The molecular ion confirms the formula C₆H₁₆Si₂. The presence of the monomer ion (m/z=72) is strong evidence of the dimeric structure and its tendency to undergo retro-dimerization in the mass spectrometer.[9] |

| FTIR (neat) | Strong Si-C stretches (~800-850 cm⁻¹)CH₃ rocking on Si (~1250 cm⁻¹) | Confirms the presence of key functional groups, particularly the silicon-carbon framework. |

Conclusion

The dimerization of dimethylsilaethene is a foundational reaction in organosilicon chemistry, exemplifying the unique reactivity of species containing silicon-carbon double bonds. Through controlled in situ generation via methods like pyrolysis or photolysis, this transient intermediate undergoes a regioselective head-to-tail [2+2] cycloaddition to yield the stable this compound. The synthesis is robust, and the product's identity is unambiguously confirmed through a suite of spectroscopic techniques. This process not only provides deep insight into the behavior of reactive silicon species but also furnishes a valuable precursor for advanced materials synthesis, bridging the gap between fundamental research and practical application.

References

-

Hoffmann, D., Reinke, H., & Oehme, H. (1999). Head-to-head versus Head-to-tail Dimerizations of Transient Silenes. ChemInform, 30(50).

-

Hoffmann, D., Gross, T., Kempe, R., & Oehme, H. (2000). Head-to-head versus head-to-tail dimerizations of transient silenes — the generation and dimerization behavior of 2-(2-dimethylaminoaryl)-1,1-bis(trimethylsilyl)silenes. Journal of Organometallic Chemistry, 598(2), 395–402.

-

Srinivas, G. N., Saieswari, Ammal, S. C., & Venuvanalingam, P. (2013). Electronic effects of substituents on the reactivity of silenes: a computational analysis. ResearchGate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137123, this compound. Retrieved from [Link].

-

Interrante, L. V., C. K. Whitmarsh, W. R. Schmidt, and P. S. Marchetti. (1994). Studies of 1,3-Disilacyclobutanes as Single-Source CVD Precursors to Silicon Carbide. Defense Technical Information Center.

-

Tong, L., & Shi, Y. J. (2009). A mechanistic study of gas-phase reactions with this compound in the hot-wire chemical vapor deposition process. Thin Solid Films, 517(12), 3463-3466.

-

Postigo, A. (2014). Photochemical generation of silicon-centered radicals and their reactions. ResearchGate.

-

Ishikawa, M., Nakagawa, K.-I., Enokida, R., & Kumada, M. (1980). Photolysis of organopolysilanes. The reaction of photochemically generated methylphenylsilylene with conjugated dienes. Journal of Organometallic Chemistry, 201(1), 151-164.

-

Brook, A. G., Abdesaken, F., Gutekunst, B., Gutekunst, G., & Kallury, R. K. (1981). A solid silaethene: isolation and characterization. Journal of the Chemical Society, Chemical Communications, (4), 191-192.

-

Seidl, E. T., Grev, R. S., & Schaefer, H. F., III. (1992). Mechanistic, structural, and vibrational aspects of the dimerization of silaethylene. Journal of the American Chemical Society, 114(10), 3643–3650.

Sources

- 1. A solid silaethene: isolation and characterization - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.st [sci-hub.st]

- 5. Sci-Hub. ChemInform Abstract: Head‐to‐head versus Head‐to‐tail Dimerizations of Transient Silenes. The Synthesis and Reactivity of 2‐(8‐Dimethylamino‐1‐naphthyl)‐ and 2‐(4‐Dimethylamino‐1‐naphthyl)‐1,1‐bis(trimethylsilyl)silene. / ChemInform, 1999 [sci-hub.jp]

- 6. Sci-Hub. Head-to-head versus head-to-tail dimerizations of transient silenes — the generation and dimerization behavior of 2-(2-dimethylaminoaryl)-1,1-bis(trimethylsilyl)silenes / Journal of Organometallic Chemistry, 2000 [sci-hub.sg]

- 7. Sci-Hub. Mechanistic, structural, and vibrational aspects of the dimerization of silaethylene / Journal of the American Chemical Society, 1992 [sci-hub.sg]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. A mechanistic study of gas-phase reactions with this compound in the hot-wire chemical vapor deposition process (Journal Article) | ETDEWEB [osti.gov]

1,1,3,3-Tetramethyl-1,3-disilacyclobutane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1,3,3-tetramethyl-1,3-disilacyclobutane, a versatile organosilicon compound. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and research settings.

Core Compound Identification

| Identifier | Value |

| CAS Number | 1627-98-1[1] |

| Molecular Formula | C₆H₁₆Si₂[1] |

| Molecular Weight | 144.36 g/mol [2] |

| Synonyms | Dimethylsilene dimer, 1,1,3,3-Tetramethyl-1,3-disiletane[2][3] |

Physicochemical Properties

This compound is a colorless and highly flammable liquid.[3] Its key physical and chemical properties are summarized below:

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 120-121 °C | |

| Density | 0.785 g/cm³ | |

| Flash Point | 1 °C | |

| Refractive Index | 1.438 |

Synthesis and Mechanism

The synthesis of this compound typically involves a two-step process, starting from methyltrichlorosilane. The initial step is a reductive coupling to form the chlorinated disilacyclobutane ring, which is then methylated.

Step 1: Synthesis of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

The precursor, 1,1,3,3-tetrachloro-1,3-disilacyclobutane, is synthesized from methyltrichlorosilane via a reductive coupling reaction in the vapor phase using a sodium-potassium alloy.[5] This reaction proceeds through a highly reactive silylene intermediate.

Step 2: Methylation of 1,1,3,3-Tetrachloro-1,3-disilacyclobutane

The tetrachloro- intermediate is subsequently methylated to yield the final product. This is typically achieved through a nucleophilic substitution reaction using an organometallic reagent such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium compound. The chlorine atoms on the silicon are replaced by methyl groups.

Sources

An In-depth Technical Guide to the Safe Handling of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Compound

1,1,3,3-Tetramethyl-1,3-disilacyclobutane is an organosilane compound with a unique four-membered ring structure containing silicon and carbon atoms.[1][2] It serves as a valuable chemical intermediate and is utilized in research for the synthesis of various organosilicon materials.[1] Its strained ring structure and the nature of its chemical bonds necessitate a thorough understanding of its properties to ensure safe handling. This guide provides a comprehensive overview of the safety and handling precautions for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary hazard associated with this compound is its high flammability.[1] It is classified as a highly flammable liquid and vapor, which can form explosive mixtures with air.[1][3] While it is stable in sealed containers under a dry, inert atmosphere, its handling requires stringent protocols to mitigate the risk of ignition.[1]

Globally Harmonized System (GHS) Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1] |

Data sourced from the Gelest, Inc. Safety Data Sheet.[1]

In addition to its flammability, contact with the liquid or its vapor may cause irritation to the skin, eyes, and respiratory tract.[1] Overexposure through inhalation could lead to symptoms such as coughing, headache, and nausea.[1]

Physicochemical Properties and Safety Implications

A clear understanding of the physicochemical properties of this compound is fundamental to appreciating its hazards and handling requirements.

| Property | Value | Safety Implication |

| Molecular Formula | C6H16Si2 | - |

| Molecular Weight | 144.36 g/mol | - |

| Physical State | Liquid[1] | Potential for splashes and vapor generation. |

| Boiling Point | Not specified | A low boiling point would increase vapor pressure and flammability risk. |

| Flash Point | Not specified | As a highly flammable liquid, a low flash point is expected. |

| Autoignition Temperature | Not specified | Vapors may ignite without an external ignition source at elevated temperatures. |

| Vapor Pressure | Not specified | Higher vapor pressure leads to a greater concentration of flammable vapors in the air. |

Protocols for Safe Handling

Given its highly flammable nature, all handling of this compound must be conducted with rigorous adherence to safety protocols.

General Handling in a Ventilated Area

For procedures where an inert atmosphere is not strictly necessary, handling must occur in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Step-by-Step Protocol:

-

Preparation: Ensure the work area is clear of all ignition sources, including open flames, hot plates, and spark-producing equipment.[1][3]

-

Grounding: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1][3]

-

Tool Selection: Use only non-sparking tools made of materials like brass or bronze.[1][3]

-

Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 6.

-

Dispensing: When transferring the liquid, pour slowly and carefully to minimize splashing and vapor generation.[4]

-

Container Sealing: Keep the container tightly closed when not in use.[1]

-

Post-Handling: Wash hands and any exposed skin thoroughly with mild soap and water after handling.[1]

Handling Under an Inert Atmosphere

For reactions sensitive to air or moisture, or for prolonged handling, an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

Step-by-Step Protocol:

-

System Purge: Before introducing the compound, thoroughly purge the reaction system or glovebox with a dry, inert gas to remove air and moisture.[5]

-

Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the procedure to prevent air ingress.

-

Cannula Transfer: For liquid transfers between sealed containers, use a double-tipped needle (cannula) technique.

-

Monitoring: If available, use an oxygen sensor to ensure the inertness of the atmosphere.

Caption: Logical relationships for PPE selection.

Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If they experience coughing, headache, or nausea, seek medical attention. [1]* Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with water or shower. [1]* Eye Contact: Rinse cautiously with water for several minutes. If irritation occurs, seek medical attention. [1]* Ingestion: Do not induce vomiting. Seek immediate medical advice. [6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers. [1]* Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: The compound is highly flammable and may form explosive vapor-air mixtures. [1]Irritating fumes and organic acid vapors may be generated upon exposure to open flame. [1]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [1]

Accidental Release Measures

-

Eliminate Ignition Sources: Immediately remove all sources of ignition from the area. [1]2. Evacuate: Evacuate unnecessary personnel from the spill area. [1]3. Ventilate: Ensure the area is well-ventilated.

-

Containment and Cleanup: Use an absorbent material to collect the spill. [1]Place the absorbed material into an appropriate container for disposal. [1]Use only non-sparking tools for cleanup. [1]

Caption: Decision tree for emergency response.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. [1]The material should be disposed of at a licensed waste disposal facility. [1]Handle empty containers with care as they may contain flammable residual vapors. [1]

Conclusion

This compound is a valuable research chemical, but its high flammability and potential for irritation demand respect and careful handling. By understanding its properties, implementing robust safety protocols, and utilizing the appropriate personal protective equipment, researchers can work with this compound safely and effectively. Adherence to the guidelines outlined in this document will help to create a secure laboratory environment.

References

-

Gelest, Inc. (2015). 1,1,3,3-TETRACHLORO-1,3-DISILABUTANE, tech-90 Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2014). This compound Safety Data Sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. 1,1,3,3-Tetramethyldisiloxane Safety Data Sheet. Retrieved from [Link]

-

University of Arkansas. Silane Exposure, Signs and Symptoms and Chemical Properties - Environmental Health and Safety. Retrieved from [Link]

-

LookChem. 1,3-Disilacyclobutane, 1,1,3,3-tetrachloro- Safety Data Sheets(SDS). Retrieved from [Link]

-

PubChem. 1,1,3,3-Tetraallyl-1,3-disilacyclobutane. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Sylicglobal Textile Auxiliaries Supplier. Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

- SAFE HANDLING OF SiH SILICONE PRODUCTS. (2007).

- Praxair. (2009).

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Thermal unimolecular decomposition of 1,1,3,3-tetramethylcyclobutane. Retrieved from [Link]

- Air Products. Safetygram 26: Silane.

- Air Liquide. (2024).

-

Biyuan. What PPE is required when handling MH Silicone Fluid?. Retrieved from [Link]

- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

- Airgas. (2023).

-

Huazhong Gas. (2023). why is silane dangerous?. Retrieved from [Link]

- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.

- Voltaix, Inc. Silane MSDS.

-

SESHA. Polysilazane Waste Handling: Navigating Safety and Environmental Considerations. Retrieved from [Link]

-

NIST. 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-. Retrieved from [Link]

- Polyestershoppen. Personal Protective Equipment When Working with Resins.

Sources

- 1. gelest.com [gelest.com]

- 2. 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 3. chemos.de [chemos.de]

- 4. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 5. why is silane dangerous? - HUAZHONG [huazhong-gas.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Introduction

Polycarbosilanes, polymers featuring a backbone of alternating silicon and carbon atoms, are of significant scientific and industrial interest, primarily as preceramic polymers for the production of silicon carbide (SiC) fibers and composites.[1][2] The ring-opening polymerization (ROP) of strained cyclic monomers, such as 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TMDSCB), presents a facile and efficient route to high molecular weight polycarbosilanes. The substantial ring strain of the four-membered disilacyclobutane ring, estimated to be around 17.7 kcal/mol, is the primary driving force for this polymerization.[1]

This comprehensive guide provides detailed protocols for the synthesis of poly(this compound) via anionic, cationic, and photocatalyzed ROP. It is intended for researchers, scientists, and professionals in drug development and materials science, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Monomer Synthesis and Purification

A reliable synthesis of the this compound monomer is crucial for successful polymerization. A common and effective method involves the cyclization of bis(chlorodimethylsilyl)methane using an active metal, such as magnesium.

Protocol: Synthesis of this compound

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction. Slowly add a solution of bis(chlorodimethylsilyl)methane in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

Cyclization: After the addition is complete, reflux the reaction mixture for several hours to ensure complete cyclization.

-

Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the pure this compound monomer.

Note: The purity of the monomer is critical for achieving high molecular weight polymers and controlled polymerizations. It is recommended to distill the monomer immediately before use.

Ring-Opening Polymerization Methodologies

The choice of polymerization method—anionic, cationic, or photocatalyzed—depends on the desired polymer characteristics, such as molecular weight, polydispersity, and end-group functionality.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP, typically initiated by organolithium reagents like n-butyllithium (n-BuLi), offers a pathway to well-defined polymers with narrow molecular weight distributions. The polymerization proceeds via nucleophilic attack of the initiator on one of the silicon atoms in the strained ring, leading to the formation of a carbanion that propagates the polymerization.

Protocol: Anionic ROP of this compound

-

Reaction Setup: In a glovebox or under a high-vacuum line, add freshly distilled and degassed anhydrous tetrahydrofuran (THF) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Initiation: Cool the solvent to -78 °C using a dry ice/acetone bath. Add a calculated amount of n-butyllithium solution in hexanes to the THF. The amount of initiator will determine the target molecular weight of the polymer.

-

Polymerization: Slowly add the purified this compound monomer to the initiator solution with vigorous stirring. The reaction mixture may develop a characteristic color indicating the presence of the living anionic species.

-

Termination: After the desired reaction time (typically a few hours), terminate the polymerization by adding a proton source, such as degassed methanol.

-

Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of this compound can be initiated by strong protic acids or Lewis acids. Trifluoromethanesulfonic acid (triflic acid) is a common and effective initiator. The mechanism involves the protonation or coordination of the initiator to the monomer, generating a carbocationic or silylium ion species that propagates the polymerization.

Protocol: Cationic ROP of this compound

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer in a dry, non-coordinating solvent such as dichloromethane.

-

Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) and add a catalytic amount of trifluoromethanesulfonic acid.

-

Polymerization: Monitor the progress of the polymerization by periodically taking aliquots and analyzing them by Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Termination: Quench the polymerization by adding a small amount of a nucleophilic reagent, such as ammonia or an amine solution in THF.

-

Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent like methanol, filter, and wash thoroughly. Dry the polymer under vacuum.

Photocatalyzed Ring-Opening Polymerization

Photocatalyzed ROP offers a temporally and spatially controlled method for polymerization, often proceeding under mild conditions. Platinum complexes, such as bis(acetylacetonato)platinum(II) (Pt(acac)₂), are effective photocatalysts for the ROP of this compound.[1][2] The mechanism is believed to involve the photoactivation of the platinum catalyst, which then initiates the ring-opening of the monomer.[1]

Protocol: Photocatalyzed ROP of this compound

-

Sample Preparation: In a borosilicate glass vial, prepare a solution of this compound and a catalytic amount of Pt(acac)₂ in a suitable solvent like anhydrous benzene or dichloromethane.[1] The reaction should be performed in the absence of oxygen.[1][2]

-

Irradiation: Irradiate the solution with a UV light source (e.g., a Rayonet photochemical reactor with 350 nm lamps) at room temperature.[1]

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution and by GPC analysis of aliquots taken at different time intervals.

-

Polymer Isolation: Once the desired conversion is reached, the polymer can be isolated by precipitation in methanol. The precipitated polymer is then filtered and dried under vacuum.

Polymer Characterization

Thorough characterization of the resulting poly(this compound) is essential to determine its molecular weight, molecular weight distribution, and chemical structure.

Gel Permeation Chromatography (GPC)

GPC is a fundamental technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Protocol: GPC Analysis

-

Sample Preparation: Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable solvent, such as THF. Ensure the polymer is fully dissolved.

-

Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.

-

Calibration: Calibrate the GPC system using polystyrene standards to generate a calibration curve.

-

Analysis: Inject the polymer solution into the GPC system and record the chromatogram.

-

Data Processing: Determine the Mn, Mw, and PDI of the polymer relative to the polystyrene standards using the system's software.

| Polymerization Method | Typical Mn ( g/mol ) | Typical PDI (Mw/Mn) |

| Anionic ROP | 5,000 - 100,000+ | 1.05 - 1.2 |

| Cationic ROP | 2,000 - 50,000 | 1.5 - 2.5 |

| Photocatalyzed ROP | 10,000 - 200,000+ | 2.0 - 3.0[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of the polymer and confirming the ring-opening of the monomer.

¹H NMR Spectroscopy:

-

Monomer: The ¹H NMR spectrum of this compound typically shows a singlet for the methyl protons (Si-CH ₃) and a singlet for the methylene protons (Si-CH ₂-Si) in the ring.

-

Polymer: Upon polymerization, the ring strain is relieved, leading to a shift in the proton signals. The spectrum of poly(this compound) will show a broad singlet for the methyl protons and a broad singlet for the methylene protons in the polymer backbone.

¹³C NMR Spectroscopy:

-

Monomer: The ¹³C NMR spectrum of the monomer will exhibit distinct signals for the methyl carbons (Si-C H₃) and the methylene carbons (Si-C H₂-Si).

-

Polymer: The polymer spectrum will show corresponding signals for the methyl and methylene carbons in the linear polymer chain, shifted due to the change in chemical environment upon ring-opening.

²⁹Si NMR Spectroscopy:

-

Monomer: A single peak is expected in the ²⁹Si NMR spectrum of the monomer.

-

Polymer: The polymer will show a different chemical shift in the ²⁹Si NMR spectrum, confirming the formation of the linear polycarbosilane structure.

Visualizing the Polymerization Process

To better understand the transformation from monomer to polymer, the following diagrams illustrate the key mechanisms and workflows.

Figure 1: Mechanisms of Ring-Opening Polymerization.

Figure 2: General Experimental Workflow.

Conclusion

The ring-opening polymerization of this compound is a versatile and powerful method for the synthesis of well-defined polycarbosilanes. By carefully selecting the polymerization technique—anionic, cationic, or photocatalyzed—researchers can tailor the properties of the resulting polymer to suit a wide range of applications, from advanced ceramic precursors to novel materials for various technological fields. The protocols and characterization methods detailed in this guide provide a solid foundation for the successful synthesis and analysis of poly(this compound).

References

-

Sun, F., Zhang, H., Wu, Z., & Interrante, L. V. (1999). Photocatalyzed Ring-Opening Polymerization of this compound. Macromolecules, 32(1), 1-4. [Link]

-

American Chemical Society. Photocatalyzed Ring-Opening Polymerization of this compound. Macromolecules. [Link]

Sources

Application Note: Platinum-Catalyzed Ring-Opening Polymerization of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane

Introduction: The Strategic Value of Poly(carbosilanes)

Poly(carbosilanes), polymers featuring a backbone of alternating silicon and carbon atoms, represent a class of materials with significant technological importance. Their unique hybrid inorganic-organic nature imparts a desirable combination of properties, including high thermal stability, chemical resistance, and tunable mechanical characteristics. These attributes make them highly sought after as preceramic polymers for the fabrication of silicon carbide (SiC) fibers and composites, as well as for applications in coatings, sealants, and advanced elastomers.